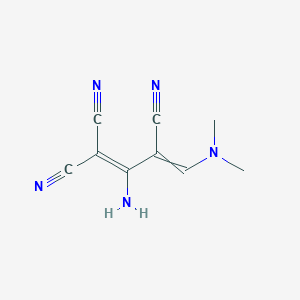
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is a complex organic compound with the molecular formula C9H9N5. This compound is known for its unique structure, which includes multiple nitrile groups and an amino group, making it a versatile reagent in organic synthesis. It is often used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:
Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile.
Further Functionalization: The dimer is then functionalized with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:
Cycloaddition: This compound can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation: It can undergo cyclocondensation reactions to form fused heterocyclic derivatives.
Cascade/Domino/Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to complex products.
Multi-Component Reactions: This compound can react with multiple reagents simultaneously to form diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as aldehydes and ketones.
Bases: Such as sodium hydride and sodium alkoxide.
Acids: Such as hydrochloric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .
Applications De Recherche Scientifique
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- involves its interaction with various molecular targets and pathways. The compound’s multiple nitrile groups and amino group allow it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Its high reactivity and ability to form stable complexes with other molecules make it an effective tool in molecular dynamics and drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,1,3-tricyanopropene: Similar in structure but lacks the dimethylamino group.
2-Amino-4-(4-hydroxyphenyl)-1,3-butadiene-1,1,3-tricarbonitrile: Contains a hydroxyphenyl group instead of a dimethylamino group.
Uniqueness
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is unique due to its combination of multiple nitrile groups and a dimethylamino group, which provides it with high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the study of biomolecular systems .
Propriétés
IUPAC Name |
2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408599 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-64-6 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


